4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring multiple functional groups, including pyrazole and triazole rings, as well as dichlorobenzyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 3,5-dimethylpyrazole, and 3-methylpyrazole. The synthesis may proceed through nucleophilic substitution reactions, cyclization, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule.
Scientific Research Applications
4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl bromide: A related compound with similar structural features but different reactivity and applications.
3,4-Dichlorobenzyl alcohol: Another similar compound used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its combination of multiple functional groups and heterocycles, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19Cl2N7S |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19Cl2N7S/c1-11-6-7-26(24-11)10-17-22-23-19(29)28(17)18-12(2)25-27(13(18)3)9-14-4-5-15(20)16(21)8-14/h4-8H,9-10H2,1-3H3,(H,23,29) |
InChI Key |
CTOPDIKTBFWJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)N2C3=C(N(N=C3C)CC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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